N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- 3-Fluorophenyl group: A phenyl ring substituted with a fluorine atom at the meta position, enhancing metabolic stability and influencing target binding through electronic effects.
- 1,2-Oxazole-5-carboxamide: An oxazole ring fused to a carboxamide group, offering aromaticity and polarity for solubility and target engagement.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c17-12-3-1-2-11(8-12)9-13(21-7-6-18-16(21)23)10-19-15(22)14-4-5-20-24-14/h1-5,8,13H,6-7,9-10H2,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQNPSQOZEFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Imidazolidinone Formation: The next step involves the formation of the oxoimidazolidinone ring through cyclization reactions.
Oxazole Ring Formation: The oxazole ring is then synthesized through condensation reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the fluorophenyl, oxoimidazolidinone, and oxazole intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can occur at the oxoimidazolidinone group.
Substitution: The fluorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce imidazolidinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[3-(3-Fluorophenyl)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE
- Molecular Formula : C20H22FN3O2
- Molecular Weight : 355.4 g/mol
The compound features a fluorophenyl group, an imidazolidinone ring, and an oxazole moiety, which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects in various medical conditions:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential use in oncology.
Biological Research
The compound serves as a biochemical probe to study various biological processes:
- Carbonic Anhydrase Inhibition : Similar compounds have been identified as effective inhibitors of carbonic anhydrases, which are crucial for acid-base balance and respiration. This suggests that this compound may also exhibit similar properties.
- Dopamine Transport Modulation : The structural components indicate potential interactions with dopamine transporters, which could be relevant in neuropharmacology and the treatment of neurological disorders.
Industrial Applications
In addition to its medicinal uses, this compound is also explored for its utility in industrial applications:
- Catalysis : The compound can be utilized as a catalyst in various chemical reactions due to its unique functional groups that enhance reactivity.
- Material Development : It can serve as a building block for synthesizing more complex molecules, contributing to the development of new materials with desirable properties.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in cell cultures. |
| Study 2 | Anticancer Activity | Inhibited proliferation of breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Carbonic Anhydrase Inhibition | Showed effective inhibition of enzyme activity, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Compound DDU86439 ()
- Structure: N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide.
- Key Features: Shared 3-fluorophenyl group for improved metabolic stability. Indazole heterocycle (vs. oxazole in the target compound), providing a larger aromatic surface for target binding. Dimethylaminopropyl side chain enhancing solubility via tertiary amine protonation.
- Activity: Inhibits Trypanosoma brucei TRYS with EC₅₀ = 6.9 ± 0.2 µM .
- The imidazolidinone group in the target compound replaces the acetamide linker in DDU86439, possibly enhancing conformational rigidity and hydrogen-bond donor capacity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Features a 3-chlorophenylsulfanyl group and trifluoromethylpyrazole .
- Sulfanyl group vs. oxazole’s oxygen: Reduced hydrogen-bond acceptor capacity but improved thiol-mediated interactions.
- Comparison :
2-([5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]carbonyl)-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide ()
- Structure : Contains trifluoromethylphenyl and dihydroisoxazole moieties.
- Key Features: Trifluoromethyl group enhances metabolic stability and lipophilicity. Isoxazole ring (vs.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance binding precision, while chlorine’s lipophilicity improves tissue penetration .
- Oxazole vs. Indazole/Isoxazole : Oxazole’s smaller size and higher electronegativity favor interactions with polar enzyme pockets, whereas indazole’s larger surface area aids in hydrophobic binding .
- Imidazolidinone vs.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorophenyl moiety : Enhances lipophilicity and biological activity.
- Oxoimidazolidinyl ring : Contributes to the compound's stability and interaction with biological targets.
- Oxazole carboxamide : Potentially involved in enzyme inhibition.
Molecular Formula : C20H22FN3O2
Molecular Weight : 355.4 g/mol
CAS Number : 1421496-63-0
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance .
- Cellular Pathways : Research indicates that the compound could affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .
In Vitro Studies
In vitro evaluations have demonstrated the compound's ability to inhibit specific enzyme activities. For example:
These values indicate potent inhibitory effects on the respective enzymes, suggesting that the compound may serve as a lead for further drug development.
Case Studies
- Neuroblastoma Research : In studies involving human neuroblastoma SH-SY5Y cells, the compound displayed significant effects on cell viability and apoptosis, indicating its potential in neuro-oncology .
- Sphingolipid-Mediated Disorders : The compound has been investigated for its role in sphingolipid metabolism, which is crucial in various diseases, including cancer and neurodegenerative disorders. Its effects on ceramidase activity highlight its therapeutic potential in these contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of hydrazides with carboxylic acid derivatives (e.g., oxadiazole ring formation via dehydrating agents like POCl₃) and subsequent functionalization. Key steps:
- Cyclization : Use of N,N-dimethylformamide (DMF) as a solvent with sodium hydroxide for pH control (50–80°C, 12–24 hrs) .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (EDC/HOBt) under inert atmosphere .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm fluorophenyl, oxazole, and imidazolidinone moieties. ¹⁹F NMR resolves fluorine environments .
- X-ray Crystallography : Single-crystal analysis to determine stereochemistry and hydrogen-bonding networks (e.g., imidazolidinone-lactam tautomerism) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 375.12) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potentials to identify reactive sites (e.g., oxazole ring as electron-deficient center) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the imidazolidinone carbonyl and hydrophobic interactions with the fluorophenyl group .
- ADMET Prediction : SwissADME or ADMETLab to assess pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ determination in kinase inhibition) using ATP concentration gradients (1–100 µM) .
- Off-Target Screening : Profile against unrelated receptors (e.g., GPCRs) to confirm specificity .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, p-value <0.05) to identify outliers caused by solvent effects (e.g., DMSO >1% cytotoxicity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Analog Synthesis : Replace the fluorophenyl group with chloro/bromo variants to modulate lipophilicity .
- Bioisosteric Replacement : Substitute oxazole with thiazole to enhance metabolic stability .
- Pharmacokinetic Testing : In vitro microsomal stability assays (human liver microsomes, 1 mg/mL) to measure t₁/₂ .
Methodological Design & Optimization
Q. What statistical methods (e.g., Design of Experiments, DoE) improve reaction efficiency and scalability?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading) using Minitab. For example, a 2³ factorial design identifies optimal conditions for imidazolidinone cyclization (70°C, 15 mol% catalyst, 24 hrs) .
- Response Surface Methodology (RSM) : Maximize yield (>85%) by optimizing solvent ratios (e.g., DMF:H₂O 4:1) .
Q. How do solvent polarity and pH influence the compound’s stability during storage?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. HPLC analysis shows degradation <5% in anhydrous acetonitrile (pH 7.0) vs. >20% in aqueous buffers (pH <5) .
- pH-Rate Profile : Determine degradation kinetics (pseudo-first-order) under acidic (HCl) and basic (NaOH) conditions .
Biological & Mechanistic Research
Q. What in vitro and in vivo models are suitable for evaluating this compound’s neuroprotective potential?
- Methodological Answer :
- In Vitro : Primary neuronal cultures (rat cortical neurons) exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and caspase-3 activation .
- In Vivo : Murine models of Parkinson’s disease (MPTP-induced). Behavioral tests (rotarod) and dopaminergic neuron quantification (tyrosine hydroxylase staining) .
Q. How can proteomic profiling identify off-target interactions in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use biotinylated probes for pull-down assays, followed by LC-MS/MS to identify binding partners (e.g., heat shock proteins) .
- Kinome Screening : PamStation®12 kinase assay to assess selectivity across 200 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
